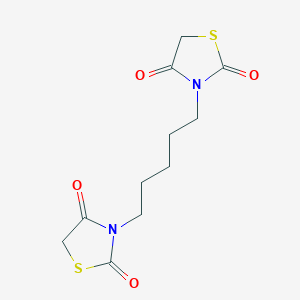
3,3'-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) is a heterocyclic compound that features a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) typically involves the reaction of thiazolidine-2,4-dione with pentane-1,5-diol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antidiabetic properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diabetes and microbial infections.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways:
PPARγ Receptor: The compound stimulates the PPARγ receptor, which plays a role in regulating glucose and lipid metabolism, contributing to its antidiabetic activity.
Mur Ligase Enzyme: It also targets the cytoplasmic Mur ligase enzyme, which is involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
ROS Scavenging: The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core structure and exhibit similar biological activities.
Iminothiazolidines: These compounds have a similar structure but with an imine group instead of a carbonyl group.
Uniqueness
3,3’-(Pentane-1,5-diyl)di(1,3-thiazolidine-2,4-dione) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61531-84-8 |
|---|---|
Molecular Formula |
C11H14N2O4S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-[5-(2,4-dioxo-1,3-thiazolidin-3-yl)pentyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4S2/c14-8-6-18-10(16)12(8)4-2-1-3-5-13-9(15)7-19-11(13)17/h1-7H2 |
InChI Key |
UNZCTZPIGQMGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCCN2C(=O)CSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















